molecular formula C6H3BrCl2O B3034085 2-Bromo-3,5-dichlorophenol CAS No. 13659-22-8

2-Bromo-3,5-dichlorophenol

Cat. No.: B3034085
CAS No.: 13659-22-8
M. Wt: 241.89 g/mol
InChI Key: CYIGVUYGLXFTPV-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications.

Scientific Research Applications

2-Bromo-3,5-dichlorophenol is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: In studies involving enzyme inhibition and as a model compound for studying halogenated phenols’ biological effects.

    Industry: Used in the production of pesticides, herbicides, and other agrochemicals.

Safety and Hazards

2-Bromo-3,5-dichlorophenol is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3,5-dichlorophenol can be synthesized through the bromination and chlorination of phenol. One common method involves the bromination of 3,5-dichlorophenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dichlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form less halogenated phenols or completely dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Substitution: Formation of substituted phenols with different functional groups.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of less halogenated phenols or completely dehalogenated benzene derivatives.

Comparison with Similar Compounds

  • 2-Chlorophenol
  • 3,5-Dichlorophenol
  • 2-Bromo-4-chlorophenol

Comparison: 2-Bromo-3,5-dichlorophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other halogenated phenols. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-bromo-3,5-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIGVUYGLXFTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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